

Interpreting the Spectroscopic Data of 4-Iodo-2,3-dimethylphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodo-2,3-dimethylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound **4-Iodo-2,3-dimethylphenol**. Due to the limited availability of direct experimental spectra for this specific molecule, this guide utilizes predicted data and draws comparisons with structurally similar compounds to offer a robust interpretation for research and drug development applications.

Compound Structure and Properties

4-Iodo-2,3-dimethylphenol is an aromatic organic compound with the chemical formula C_8H_9IO .^{[1][2]} Its structure consists of a phenol ring substituted with an iodine atom at position 4, and two methyl groups at positions 2 and 3.

Property	Value
Molecular Formula	C_8H_9IO
Molecular Weight	248.06 g/mol ^[1]
IUPAC Name	4-iodo-2,3-dimethylphenol ^[1]
CAS Number	17938-69-1 ^{[1][2]}

Predicted 1H NMR Spectral Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for **4-Iodo-2,3-dimethylphenol** in a deuterated solvent like CDCl_3 are summarized below.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
OH	~5.0 - 6.0	Singlet (broad)	1H
H-5	~7.3	Doublet	1H
H-6	~6.8	Doublet	1H
2-CH ₃	~2.2	Singlet	3H
3-CH ₃	~2.3	Singlet	3H

Note: These are predicted values and may vary slightly in an experimental setting.

Interpretation:

- The hydroxyl proton (OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
- The aromatic protons (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the iodine atom and the electron-donating effects of the methyl and hydroxyl groups will influence their precise chemical shifts.
- The two methyl groups (2-CH₃ and 3-CH₃) are in different chemical environments and are therefore expected to show distinct singlet signals.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for **4-Iodo-2,3-dimethylphenol** are presented below.

Carbon Atom	Predicted Chemical Shift (ppm)
C-1 (C-OH)	~152
C-2 (C-CH ₃)	~125
C-3 (C-CH ₃)	~135
C-4 (C-I)	~85
C-5	~138
C-6	~115
2-CH ₃	~16
3-CH ₃	~20

Note: These are predicted values and may vary slightly in an experimental setting.

Interpretation:

- The carbon attached to the hydroxyl group (C-1) is expected to be significantly deshielded, appearing at a high chemical shift.
- The carbon bonded to the iodine atom (C-4) will experience a strong shielding effect (the "heavy atom effect"), causing it to resonate at a much lower chemical shift than the other aromatic carbons.
- The remaining aromatic carbons and the methyl carbons will have chemical shifts typical for substituted phenols.

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes fragmentation of the molecule.^{[3][4]} The mass spectrum provides information about the molecular weight and the structure of the fragments.

Expected Fragmentation Pattern:

m/z	Fragment
248	$[M]^+$ (Molecular ion)
233	$[M - CH_3]^+$
121	$[M - I]^+$
106	$[M - I - CH_3]^+$
77	$[C_6H_5]^+$

Interpretation:

- The molecular ion peak $[M]^+$ is expected at m/z 248, corresponding to the molecular weight of the compound.
- Loss of a methyl group ($-CH_3$) would result in a fragment at m/z 233.
- Cleavage of the carbon-iodine bond would lead to a significant fragment at m/z 121, representing the dimethylphenol cation.
- Further fragmentation of the dimethylphenol cation by loss of a methyl group would give a peak at m/z 106.
- A peak at m/z 77, corresponding to the phenyl cation, is also a common fragment in the mass spectra of aromatic compounds.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring 1H and ^{13}C NMR spectra of phenolic compounds is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , or DMSO- d_6) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.[\[5\]](#)
- **Instrument Setup:** Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

- ^1H NMR Acquisition:
 - Use a standard single-pulse sequence.
 - Set the spectral width to approximately 12-15 ppm.
 - Acquisition time of 2-4 seconds.
 - Relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 0-220 ppm.
 - Acquisition time of 1-2 seconds.
 - Relaxation delay of 2-5 seconds (a longer delay may be needed for quaternary carbons).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.[6]
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilan (TMS) at 0.00 ppm.

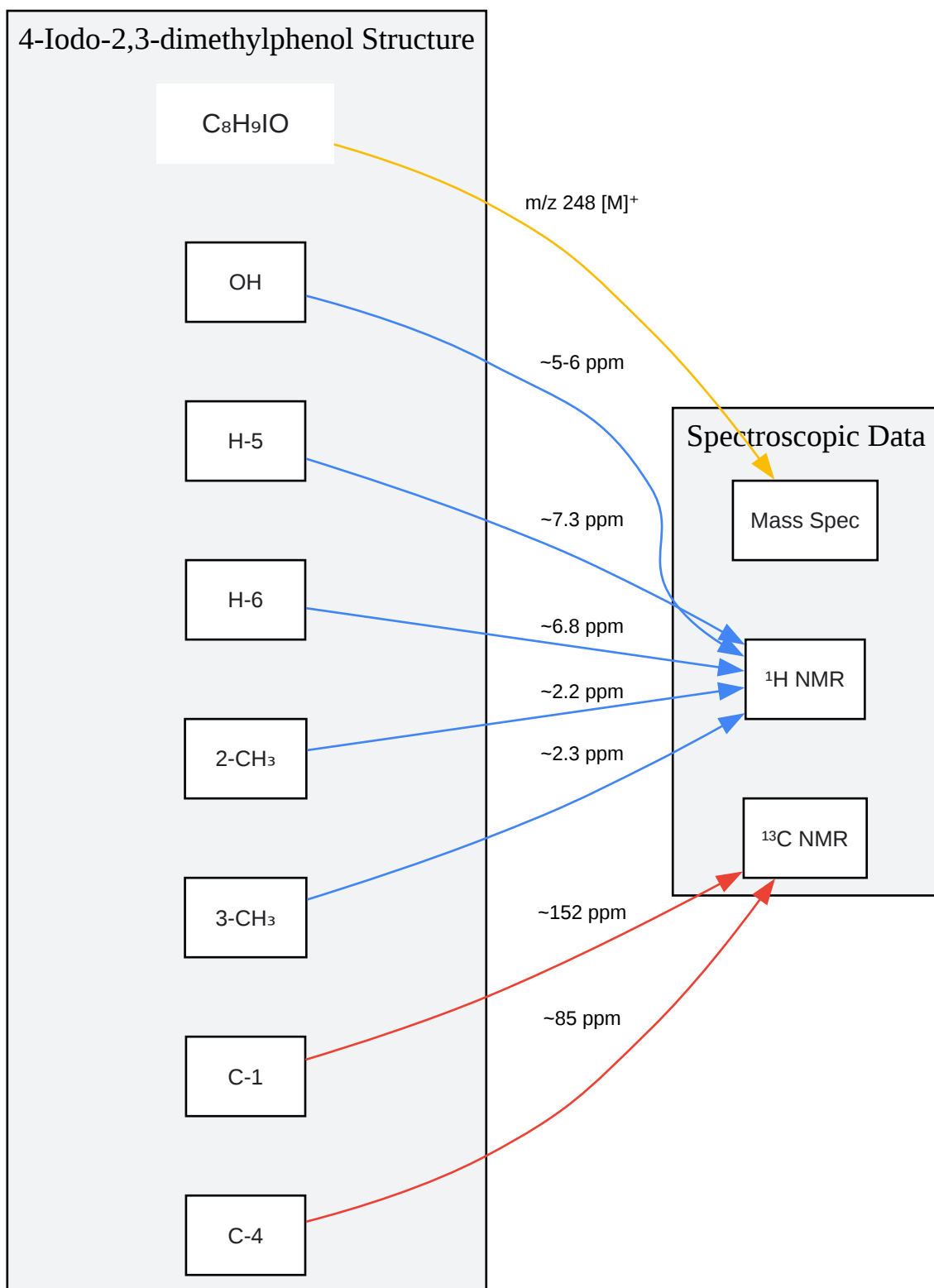
Mass Spectrometry

A general procedure for obtaining an Electron Ionization (EI) mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for mixtures.[4][7]
- Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3]

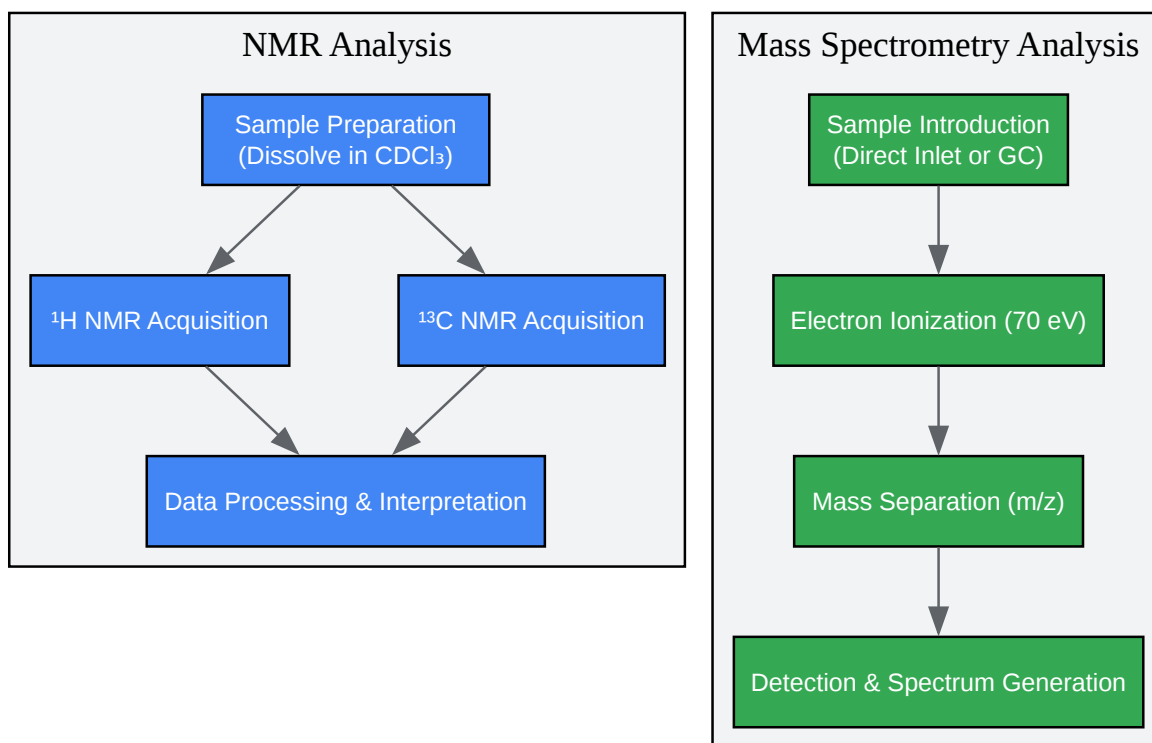
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).^[8]
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating a mass spectrum.

Visualizations



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Caption: Correlation between the structure of **4-Iodo-2,3-dimethylphenol** and its predicted spectral data.



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